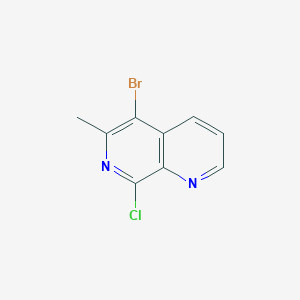

5-Bromo-8-chloro-6-methyl-1,7-naphthyridine

Beschreibung

5-Bromo-8-chloro-6-methyl-1,7-naphthyridine is a halogenated naphthyridine derivative featuring bromine at position 5, chlorine at position 8, and a methyl group at position 6.

Eigenschaften

IUPAC Name |

5-bromo-8-chloro-6-methyl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-7(10)6-3-2-4-12-8(6)9(11)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPYLGVGJSXCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=N1)Cl)N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that naphthyridines, the class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities.

Mode of Action

It’s known that naphthyridines interact with various targets to exert their pharmacological effects.

Biologische Aktivität

5-Bromo-8-chloro-6-methyl-1,7-naphthyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C8H4BrClN2

- Molecular Weight : 243.49 g/mol

- Structure : The compound features a naphthyridine core with bromine and chlorine substituents, which contribute to its unique chemical reactivity and biological interactions.

5-Bromo-8-chloro-6-methyl-1,7-naphthyridine exhibits its biological effects primarily through enzyme inhibition and modulation of cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : This compound has been shown to interact with various enzymes, including kinases and phosphatases. It binds to active sites, altering their activity through hydrogen bonding and hydrophobic interactions.

- Cell Signaling Pathways : It influences critical pathways such as MAPK and PI3K/Akt, affecting cellular processes like metabolism, proliferation, and apoptosis.

Anticancer Effects

Research indicates that 5-Bromo-8-chloro-6-methyl-1,7-naphthyridine has notable anticancer properties:

- Cell Lines Tested : Studies have demonstrated cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (H1299 and A549) and cervical cancer (HeLa) cells. The compound induces apoptosis by activating caspases .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

- Mechanism : Its interaction with bacterial enzymes may inhibit growth, making it a candidate for developing new antibacterial agents .

Study on Anticancer Activity

In a study involving xenograft models of human hepatocellular carcinoma, 5-Bromo-8-chloro-6-methyl-1,7-naphthyridine significantly reduced tumor growth. The mechanism was linked to the downregulation of oncogenes such as SOX9 and Ki67, indicating its potential as an anticancer therapeutic agent .

In Vitro Studies

In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 15 µM. This suggests a promising therapeutic index for further development in cancer treatment .

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis.

- Transport Mechanisms : The bioavailability of 5-Bromo-8-chloro-6-methyl-1,7-naphthyridine is influenced by its interactions with transport proteins within cells.

Summary Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-bromo-8-chloro-6-methyl-1,7-naphthyridine and their distinguishing features:

*Inferred from structural analogs.

Key Observations:

Substituent Position and Electronic Effects: Bromine at position 5 and chlorine at position 8 are common in halogenated 1,7-naphthyridines. The electron-withdrawing nature of these halogens may stabilize the aromatic system and influence reactivity in cross-coupling reactions . The methyl group at position 6 (as in the target compound) introduces steric hindrance and electron-donating effects, which could alter reaction kinetics compared to non-methylated analogs like 5-bromo-8-chloro-1,7-naphthyridine .

Pharmacological Implications :

- Substitution with hydrazinyl (NHNH₂) or methoxy (OCH₃) groups at position 8 (as in and ) highlights the versatility of 1,7-naphthyridines in medicinal chemistry. For example, hydrazinyl derivatives are often intermediates for synthesizing heterocyclic drugs , while methoxy groups can improve solubility .

Synthetic Pathways :

- Halogenation of 1,7-naphthyridine precursors (e.g., 1,7-naphthyridin-8-amine) using bromine or chlorine sources in acetic acid is a common method to introduce halogens at positions 4 or 5 . Methyl groups are typically introduced via alkylation or Friedel-Crafts reactions during intermediate stages.

Patent and Commercial Relevance

- Substituted 1,7-naphthyridines, such as those disclosed in European patents (e.g., 5-hydroxy-1,7-naphthyridines with aryl/heteroaryl groups), are explored for pharmaceutical applications, including kinase inhibition .

- Commercial suppliers like BLD Pharm and Hairui Chem specialize in halogenated naphthyridine intermediates, indicating industrial demand for these compounds .

Vorbereitungsmethoden

Bromination of 6-Methyl-1,7-naphthyridine

One common method for introducing the bromine atom at the 5-position involves bromination of 6-methyl-1,7-naphthyridine:

- Reagents : Bromine (Br2) in the presence of a solvent such as acetic acid.

- Conditions : Controlled temperature (often room temperature to slightly elevated) to prevent over-bromination or side reactions.

- Mechanism : Electrophilic aromatic substitution targeting the 5-position due to electronic and steric factors.

- Outcome : Formation of 5-bromo-6-methyl-1,7-naphthyridine as an intermediate.

This method is supported by industrial-scale processes employing continuous flow reactors to optimize yield and purity through precise control of reaction parameters.

Chlorination to Introduce the 8-Chloro Substituent

The chlorination step to install the chlorine atom at the 8-position can be achieved via:

- Halogen Exchange or Direct Chlorination : Using reagents like N-chlorosuccinimide (NCS) or chlorine gas under mild conditions.

- Alternative Route : Halogenation of 1-bromo-2-chloronaphthalene derivatives as precursors, followed by ring modifications to afford the target compound.

- Solvent and Temperature : Often conducted in inert solvents such as dichloromethane or chloroform at controlled temperatures to maximize regioselectivity.

Methyl Group Positioning

The methyl group at the 6-position is typically introduced during the initial synthesis of the naphthyridine core or by methylation of a hydroxy or amino precursor. This step is usually performed prior to halogenation to avoid complications from multiple reactive sites.

Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Formation of 6-methyl-1,7-naphthyridine | Starting from aminopyridine derivatives, cyclization | 6-methyl-1,7-naphthyridine | Precursor for halogenation |

| 2 | Bromination | Br2, Acetic acid, controlled temp | 5-bromo-6-methyl-1,7-naphthyridine | Electrophilic aromatic substitution |

| 3 | Chlorination | NCS or Cl2, inert solvent, mild temp | 5-bromo-8-chloro-6-methyl-1,7-naphthyridine | Selective chlorination at 8-position |

Industrial and Laboratory Scale Considerations

- Continuous Flow Reactors : Industrial synthesis benefits from continuous flow bromination, offering enhanced control over reaction time and temperature, leading to improved yield and product purity.

- Catalysts and Solvents : Use of environmentally benign solvents and recyclable catalysts (e.g., iodine or metal oxides for related naphthyridine syntheses) has been explored in analogous systems, though specific data on this compound is limited.

- Purification : Crystallization and chromatographic techniques are employed to isolate the pure halogenated naphthyridine.

Research Findings and Reaction Optimization

- Selective bromination at the 5-position is favored due to electronic effects of the methyl substituent and the nitrogen atoms in the pyridine rings, which direct electrophilic substitution.

- Chlorination at the 8-position requires careful control to avoid substitution at other reactive sites.

- Reaction yields reported in literature for similar halogenated naphthyridines range from moderate (45-60%) to high (up to 85%), depending on conditions and purity of starting materials.

- The presence of both bromine and chlorine atoms enables further functionalization via cross-coupling reactions, expanding the compound’s utility in synthetic chemistry.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | 6-methyl-1,7-naphthyridine |

| Bromination Reagent | Bromine (Br2) in acetic acid |

| Bromination Temperature | 0–40 °C (controlled) |

| Chlorination Reagent | N-chlorosuccinimide (NCS) or Cl2 gas |

| Chlorination Temperature | Ambient to mild heating |

| Reaction Time | Variable, typically 1–4 hours |

| Yield Range | 45–85% depending on method and scale |

| Purification Methods | Crystallization, chromatography |

| Industrial Techniques | Continuous flow reactors for bromination |

Q & A

Q. What are the standard synthetic routes for 5-Bromo-8-chloro-6-methyl-1,7-naphthyridine, and how do reaction conditions influence yields?

The synthesis typically involves halogenation and functionalization of the 1,7-naphthyridine core. For example:

- Chlorination/Bromination : Substitution at the 8-position can be achieved using POCl₃ or POBr₃ under reflux (63% yield for 2-chloro-6-methoxy-1,7-naphthyridine in POCl₃) .

- Methylation : Methyl groups are introduced via alkylation or cross-coupling reactions (e.g., 6-hexyl-1,7-naphthyridine synthesized in 59% yield) .

Q. Key Optimization Factors :

- Temperature : Higher temperatures (reflux) improve substitution rates but may degrade sensitive intermediates.

- Catalysts : Transition metals (e.g., Pd) enhance regioselectivity in cross-coupling steps.

- Solvent : Polar aprotic solvents (DMF, dioxane) stabilize intermediates in substitution reactions .

Q. Which spectroscopic and analytical methods are most reliable for characterizing 5-Bromo-8-chloro-6-methyl-1,7-naphthyridine?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C6, bromo at C5).

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 551 M⁺) validates molecular weight and halogen isotopes .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 74.04% vs. 74.48% observed in a related naphthyridine derivative) .

Q. How does the compound’s reactivity compare to other halogenated naphthyridines in nucleophilic substitution?

- Bromo vs. Chloro Reactivity : Bromine’s lower electronegativity increases susceptibility to nucleophilic attack (e.g., 8-bromo-1,7-naphthyridine reacts faster with hydrazine than chloro analogs) .

- Steric Effects : The methyl group at C6 may hinder substitution at adjacent positions (C5 or C7), favoring reactions at C8 .

Methodological Note : Kinetic studies (e.g., monitoring reaction progress via HPLC) are recommended to quantify substituent effects.

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution be addressed for derivatives of 5-Bromo-8-chloro-6-methyl-1,7-naphthyridine?

- Directing Groups : Electron-donating groups (e.g., -NH₂) at C6 can direct electrophiles to C5 or C7. For example, 6,8-dihydrazino-1,7-naphthyridine forms via transamination .

- Computational Modeling : DFT calculations predict charge distribution to guide reagent selection (e.g., nitration at electron-rich positions) .

Contradiction Alert : Some studies report conflicting regioselectivity for bromo vs. chloro derivatives due to solvent polarity differences .

Q. What strategies improve the in vitro stability of 5-Bromo-8-chloro-6-methyl-1,7-naphthyridine in biological assays?

Q. How can computational methods predict the biological activity of 5-Bromo-8-chloro-6-methyl-1,7-naphthyridine derivatives?

- Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity (e.g., IC₅₀ values for MCF7 cells) .

Case Study : Aryl halide libraries (e.g., Merck’s Informer Library) screen derivatives for binding to therapeutic targets .

Q. What contradictions exist in the literature regarding the compound’s synthetic scalability?

- Yield Discrepancies : Hydrazine reactions with 8-bromo-1,7-naphthyridine report 65–99% yields depending on solvent (dioxane vs. ethanol) .

- Catalyst Efficiency : Pd-based catalysts may vary in activity (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps, requiring optimization .

Resolution : Pilot-scale trials with controlled variables (solvent purity, catalyst loading) are critical for reproducibility.

Q. How does the methyl group at C6 influence the compound’s electronic properties and applications in materials science?

- Electronic Effects : Methyl acts as an electron-donating group, raising the HOMO energy and enhancing conductivity in π-conjugated systems .

- Crystallography : X-ray diffraction of analogs (e.g., 4-bromo-1,7-naphthyridine) reveals packing patterns affected by steric bulk .

Research Gap : Limited data exist on thin-film applications; AFM/STM studies are needed to assess surface morphology.

Q. Key Recommendations for Researchers :

- Prioritize mechanistic studies (e.g., isotopic labeling) to resolve reaction pathway ambiguities.

- Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity, cell viability tests).

- Reference multi-disciplinary sources (e.g., synthetic protocols , toxicology profiles , and medicinal chemistry libraries ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.